molecular formula C26H23NOP+ B11100193 [2-(3-Aminophenyl)-2-oxoethyl](triphenyl)phosphonium

[2-(3-Aminophenyl)-2-oxoethyl](triphenyl)phosphonium

Cat. No.: B11100193
M. Wt: 396.4 g/mol
InChI Key: ORANSJBMNDJIAE-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-2-oxoethylphosphonium: is a phosphonium salt characterized by the presence of a triphenylphosphonium group attached to a 2-oxoethyl moiety, which is further substituted with a 3-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(3-Aminophenyl)-2-oxoethylphosphonium typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-oxoethyl and 3-aminophenyl groups. One common method is the reaction of triphenylphosphine with 3-nitrobenzaldehyde followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 2-(3-Aminophenyl)-2-oxoethylphosphonium can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific conditions and reagents used.

    Substitution: The phosphonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 2-(3-Aminophenyl)-2-oxoethylphosphonium is used as a precursor for the synthesis of various organophosphorus compounds. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology:

In biological research, this compound can be used as a probe for studying cellular processes involving phosphonium salts. Its ability to cross cell membranes makes it useful for investigating mitochondrial function and other intracellular activities.

Medicine:

In medicine, 2-(3-Aminophenyl)-2-oxoethylphosphonium has potential applications in drug delivery systems. Its phosphonium group can facilitate the targeting of drugs to specific cellular compartments, enhancing their efficacy and reducing side effects.

Industry:

In industrial applications, this compound can be used as a catalyst or catalyst precursor in various chemical reactions. Its unique structural features make it suitable for use in polymerization reactions and other industrial processes.

Mechanism of Action

The mechanism by which 2-(3-Aminophenyl)-2-oxoethylphosphonium exerts its effects involves its ability to interact with various molecular targets. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes and other intracellular structures. This interaction can affect cellular processes such as energy production and apoptosis.

Comparison with Similar Compounds

Uniqueness:

The uniqueness of 2-(3-Aminophenyl)-2-oxoethylphosphonium lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the amino group in the meta position can affect its electronic properties and steric interactions, making it distinct from other positional isomers and derivatives.

Properties

Molecular Formula

C26H23NOP+

Molecular Weight

396.4 g/mol

IUPAC Name

[2-(3-aminophenyl)-2-oxoethyl]-triphenylphosphanium

InChI

InChI=1S/C26H23NOP/c27-22-12-10-11-21(19-22)26(28)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20,27H2/q+1

InChI Key

ORANSJBMNDJIAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)C2=CC(=CC=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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